4-hydroxy-1,6,7-trimethyl-8-[3-(4-methylpiperazin-1-yl)propyl]-1H-imidazo[2,1-f]purin-2(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-1,6,7-trimethyl-8-[3-(4-methylpiperazin-1-yl)propyl]-1H-imidazo[2,1-f]purin-2(8H)-one is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-1,6,7-trimethyl-8-[3-(4-methylpiperazin-1-yl)propyl]-1H-imidazo[2,1-f]purin-2(8H)-one involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the imidazo[2,1-f]purin core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the hydroxy group: This step often involves hydroxylation reactions under controlled conditions.
Attachment of the piperazine moiety: This is usually done through nucleophilic substitution reactions where the piperazine ring is introduced to the core structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, high-throughput reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-1,6,7-trimethyl-8-[3-(4-methylpiperazin-1-yl)propyl]-1H-imidazo[2,1-f]purin-2(8H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The piperazine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
4-hydroxy-1,6,7-trimethyl-8-[3-(4-methylpiperazin-1-yl)propyl]-1H-imidazo[2,1-f]purin-2(8H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-hydroxy-1,6,7-trimethyl-8-[3-(4-methylpiperazin-1-yl)propyl]-1H-imidazo[2,1-f]purin-2(8H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-Buten-2-one, 4-(4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]hept-1-yl)-
- 2-Naphthalenemethanol, decahydro-α,α,4a-trimethyl-8-methylene-
Uniqueness
4-hydroxy-1,6,7-trimethyl-8-[3-(4-methylpiperazin-1-yl)propyl]-1H-imidazo[2,1-f]purin-2(8H)-one is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C18H27N7O2 |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
4,7,8-trimethyl-6-[3-(4-methylpiperazin-1-yl)propyl]purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C18H27N7O2/c1-12-13(2)25-14-15(22(4)18(27)20-16(14)26)19-17(25)24(12)7-5-6-23-10-8-21(3)9-11-23/h5-11H2,1-4H3,(H,20,26,27) |
InChI Key |
FYOYDWNBVBAJLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCCN4CCN(CC4)C)N(C(=O)NC3=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.